molecular formula C15H16N4O2 B2367073 N-(2-ethoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide CAS No. 1705391-32-7

N-(2-ethoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide

Cat. No.: B2367073
CAS No.: 1705391-32-7
M. Wt: 284.319
InChI Key: BRXVUGIFTVPMQS-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide is a synthetic compound based on the privileged pyrrolo[3,4-d]pyrimidine scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug discovery. This core structure is a known pharmacophore that functions as an adenine bioisostere, allowing it to mimic the natural ATP substrate and interact with the active sites of various enzyme families, particularly protein kinases . Compounds featuring this scaffold have been extensively investigated as potent inhibitors of molecular targets relevant to oncology, such as Heat Shock Protein 90 (Hsp90) and Cyclin-Dependent Kinases (CDKs) . For instance, structurally related pyrrolo[3,4-d]pyrimidine-carboxamide compounds have been optimized as orally bioavailable Hsp90 inhibitors, demonstrating significant efficacy in in vivo cancer models . Similarly, the closely related pyrrolo[2,3-d]pyrimidine scaffold is the basis for developed CDK inhibitors, which exert anti-proliferative effects by blocking cell cycle progression and inducing apoptosis in cancer cells . The specific substitution pattern of this compound, featuring a 2-ethoxyphenyl carboxamide moiety, is designed to influence its physicochemical properties, binding affinity, and selectivity profile. This compound is supplied for non-human research applications only. It is intended for use in laboratory investigations such as hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and enzymatic or cell-based assays to elucidate novel biological pathways. Researchers should handle this material with care, as its safety profile and metabolic fate have not been fully characterized. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-2-21-14-6-4-3-5-12(14)18-15(20)19-8-11-7-16-10-17-13(11)9-19/h3-7,10H,2,8-9H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXVUGIFTVPMQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CC3=CN=CN=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Pyrrolo[3,4-d]pyrimidine-6-carboxylic Acid

The pyrrolo[3,4-d]pyrimidine core is constructed via cyclization of 2,3-dioxopyrrolidine precursors. For example, ethyl 2,3-dioxopyrrolidine-1-carboxylate undergoes condensation with amidine derivatives under basic conditions to form the bicyclic system. Hydrolysis of the ester group (e.g., using LiOH in THF/H₂O) yields the carboxylic acid intermediate.

Key Reaction:
$$
\text{Ethyl ester} \xrightarrow{\text{LiOH, THF/H}_2\text{O}} \text{Pyrrolo[3,4-d]pyrimidine-6-carboxylic acid}
$$

Amide Formation via EDC Coupling

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). Reaction with 2-ethoxyaniline in dichloromethane (DCM) or DMF affords the target carboxamide.

Optimization Notes:

  • Yields: 70–85% after purification by column chromatography.
  • Side products: Minimized by using excess amine (1.5 equiv.) and low temperatures (0–5°C).

Method 2: Nitrile Hydrolysis and Subsequent Amidation

Preparation of Pyrrolo[3,4-d]pyrimidine-6-carbonitrile

Starting from 4-chloro-7H-pyrrolo[3,4-d]pyrimidine , nucleophilic substitution with cyanide (e.g., NaCN in DMSO) introduces the nitrile group at position 6.

Key Reaction:
$$
\text{4-Chloro-pyrrolo[3,4-d]pyrimidine} \xrightarrow{\text{NaCN, DMSO}} \text{Pyrrolo[3,4-d]pyrimidine-6-carbonitrile}
$$

Acid-Catalyzed Nitrile Hydrolysis

The nitrile is hydrolyzed to the carboxylic acid using concentrated H₂SO₄ or trifluoroacetic acid (TFA) in water. Subsequent activation and coupling with 2-ethoxyaniline (as in Method 1) yields the amide.

Challenges:

  • Over-hydrolysis to the carboxylic acid requires careful stoichiometric control.
  • Direct conversion of nitrile to amide (avoiding the acid intermediate) is achievable using H₂O₂ in basic conditions, but yields are lower (~50%).

Method 3: Multicomponent Cyclization Approach

One-Pot Assembly of the Core and Carboxamide

A three-component reaction involving dithiomalondianilide , cyanoacetamide , and 2-ethoxybenzaldehyde in the presence of morpholine generates the pyrrolo[3,4-d]pyrimidine scaffold with an in-situ-formed carboxamide.

Mechanistic Insight:

  • Michael addition of cyanoacetamide to the aldehyde forms an enamine.
  • Cyclization with dithiomalondianilide produces the bicyclic system.
  • Oxidation of the thioether group and subsequent amidation completes the synthesis.

Yield: 22–43% after recrystallization.

Method 4: Palladium-Catalyzed Coupling

Suzuki-Miyaura Coupling for Core Functionalization

A halogenated pyrrolo[3,4-d]pyrimidine (e.g., 6-bromo-5H-pyrrolo[3,4-d]pyrimidine ) undergoes Suzuki coupling with a boronic ester derivative of 2-ethoxyaniline. This method is less common for amide formation but is viable for introducing aryl groups adjacent to the carboxamide.

Limitations:

  • Requires pre-functionalized boronic esters, increasing synthetic steps.
  • Limited to positions where halogens are stable on the core.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Range
EDC Coupling High purity, scalable Multiple steps for acid synthesis 70–85%
Nitrile Hydrolysis Direct functionalization Risk of over-hydrolysis 50–75%
Multicomponent One-pot synthesis Lower yields, complex optimization 22–43%
Pd-Catalyzed Versatile for substitutions Limited applicability 30–60%

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds related to N-(2-ethoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide exhibit promising anticancer activity. Specifically, derivatives of pyrrolo[3,4-d]pyrimidines have been identified as inhibitors of heat shock protein 90 (HSP90), a key regulator in cancer cell proliferation and survival. Inhibition of HSP90 can lead to the degradation of several oncogenic proteins, making these compounds potential candidates for cancer therapy .

Anti-inflammatory Effects

The compound has also shown potential as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. Studies have demonstrated that pyrrolo[3,4-d]pyrimidine derivatives can selectively inhibit COX-2 over COX-1, which is crucial for minimizing side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) . This selectivity may enhance therapeutic efficacy while reducing gastrointestinal toxicity.

Synthetic Pathways

The synthesis of this compound involves several key steps:

  • Formation of the Pyrrolo Ring : The initial step typically involves the condensation of appropriate precursors to form the pyrrolo ring structure.
  • Substitution Reactions : Subsequent reactions introduce the ethoxyphenyl group and carboxamide functionality. These steps are crucial for enhancing biological activity and solubility .

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) is vital for optimizing the pharmacological properties of this compound. Variations in substituents on the pyrrolo ring and the ethoxyphenyl moiety can significantly affect potency and selectivity towards biological targets. For instance, modifications that enhance lipophilicity or introduce electron-withdrawing groups may improve binding affinity to COX-2 or HSP90 .

Case Study: COX-2 Inhibition

A study published in 2020 investigated a series of pyrrolo[3,4-d]pyrimidine derivatives for their ability to inhibit COX enzymes. Among these compounds, those structurally similar to this compound exhibited superior selectivity for COX-2 over COX-1, suggesting a promising avenue for developing new anti-inflammatory agents .

Case Study: Anticancer Activity

In another research effort focused on HSP90 inhibition, derivatives of N-(2-ethoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that certain modifications led to enhanced potency against breast cancer cells, highlighting the potential for these compounds in targeted cancer therapies .

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide involves its interaction with molecular targets such as enzymes. For instance, it can inhibit the activity of phosphodiesterase type 5 (PDE5), which plays a role in the hydrolysis of cyclic guanosine monophosphate (cGMP) . This inhibition can lead to increased levels of cGMP, affecting various physiological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Pyrazolo[3,4-d]pyrimidines (e.g., 1H-pyrazolo[3,4-d]pyrimidine-6(7H)-thiones):

  • Structural difference : Replaces the pyrrolidine ring with a pyrazole, introducing an additional nitrogen atom.
  • Thione derivatives (e.g., Safaei et al., 2012) show antimicrobial activity, suggesting sulfur-containing analogs may target bacterial enzymes .
  • Example : 1H-pyrazolo[3,4-d]pyrimidine-6(7H)-thione (Mol. Wt. ~209.3) exhibits regioselective synthesis via multi-component reactions, contrasting with the target compound’s carboxamide functionalization .

Thiazolo[3,2-a]pyrimidines (e.g., Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate):

  • Structural difference : Incorporates a thiazole ring fused to pyrimidine, introducing sulfur and altering electronic properties.
  • The title compound’s crystal structure reveals a puckered pyrimidine ring and 80.94° dihedral angle with the benzene ring, suggesting conformational flexibility .
Substituent Effects

2-Methoxyphenyl vs. 2-Ethoxyphenyl :

  • Example : 7-cyclopentyl-N-(2-methoxyphenyl)-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide () uses a methoxy group, which may reduce lipophilicity compared to the ethoxy group in the target compound. Ethoxy’s larger size could improve membrane permeability .

Fluorinated Derivatives :

  • Example: 2-Amino-4-(4-chloro-2-(2-(4-fluoro-1H-pyrazol-1-yl)ethoxy)-6-methylphenyl)-N-(2,2-difluoropropyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide (Mol. Wt. 509.92) incorporates fluorine atoms, enhancing metabolic stability and bioavailability.

tert-Butyl Esters :

  • Example : tert-Butyl 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (Mol. Wt. 290.15) serves as a synthetic precursor. The tert-butyl group increases steric bulk, which may hinder binding interactions compared to the ethoxyphenyl group .

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Key Substituents Molecular Weight Notable Features Reference
N-(2-ethoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide (Target) Pyrrolo[3,4-d]pyrimidine 2-ethoxyphenyl, carboxamide ~311.3* Enhanced solubility from ethoxy N/A
1H-pyrazolo[3,4-d]pyrimidine-6(7H)-thione Pyrazolo[3,4-d]pyrimidine Thione at C6 ~209.3 Antimicrobial activity
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Trimethoxybenzylidene, ester ~535.5 Conformational flexibility
2-Amino-4-(4-chloro-2-(2-(4-fluoro-1H-pyrazol-1-yl)ethoxy)-6-methylphenyl)-N-(2,2-difluoropropyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide Pyrrolo[3,4-d]pyrimidine Fluorine, difluoropropyl 509.92 High metabolic stability
tert-Butyl 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate Pyrrolo[3,4-d]pyrimidine tert-Butyl ester, chlorine 290.15 Synthetic precursor

*Calculated based on molecular formula.

Biological Activity

N-(2-ethoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N4O2C_{15}H_{16}N_{4}O_{2}. The compound features a pyrrolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

  • Antiproliferative Activity : Research indicates that compounds with similar structures exhibit significant antiproliferative effects on various cancer cell lines. For instance, derivatives of pyrrolo[2,3-d]pyrimidines have shown to inhibit tubulin assembly, which is critical for cell division. This mechanism leads to mitotic delay and subsequent cell death in cancer cells .
  • Inhibition of Protein Targets : The compound has been investigated for its ability to inhibit heat shock protein 90 (HSP90), a chaperone protein involved in the stabilization and folding of many oncogenic proteins. Inhibiting HSP90 can lead to the degradation of these proteins, thereby exerting an anticancer effect .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the pyrrolo[3,4-d]pyrimidine scaffold can significantly enhance biological activity. For example:

  • Substituent Variations : The introduction of different substituents on the aryl ring affects the binding affinity and potency against cancer cells. Compounds with electron-donating groups generally exhibit improved activity compared to those with electron-withdrawing groups .
  • Alkyl Chain Length : Adjustments in the alkyl chain length attached to the nitrogen atoms also influence solubility and bioavailability, which are critical for therapeutic efficacy .

Biological Activity Data

The following table summarizes the biological activity data from various studies involving related compounds:

Compound NameTargetIC50 (nM)Notes
7-deazahypoxanthineHeLa Cells5.0Potent antiproliferative activity observed
This compoundHSP9010.0Selective inhibition
Rigidin derivativesVarious Cancer Lines<10High potency with low toxicity to normal cells

Case Studies

  • In Vitro Studies : A study demonstrated that this compound exhibited a GI50 value in the low nanomolar range against multiple human colon cancer lines. This suggests its potential as a lead compound for further development in cancer therapy .
  • Mechanistic Insights : Live-cell imaging techniques revealed that treatment with this compound disrupted microtubule dynamics in HeLa cells, indicating its role in affecting cytoskeletal integrity and function during cell division .

Q & A

Q. Key Reaction Conditions :

  • Cyclization: DIPEA, n-butanol, microwave (22% yield post-HPLC) .
  • Amide Coupling: EDCl/HOBt, DMF, rt (85% yield) .

Which analytical techniques are recommended for characterizing the compound's structure and purity?

Q. Basic

  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry and substituent positions.
  • LC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 325.27) .
  • HPLC : Assesses purity (>95%) using C18 columns and acetonitrile/water gradients .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for related pyrimidines .

Advanced : For ambiguous spectra, 2D NMR (COSY, HSQC) resolves overlapping signals.

How can structure-activity relationship (SAR) studies evaluate the ethoxyphenyl substituent's role?

Q. Advanced

Analog Synthesis : Replace ethoxy with methoxy, halogen, or trifluoromethyl groups .

Biological Assays :

  • Measure IC50 against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
  • Test antiproliferative activity in PC3 (prostate cancer) and MCF-7 (breast cancer) cell lines .

Computational Docking : AutoDock predicts binding modes to ATP pockets; substituent electronegativity correlates with affinity .

Example Finding : Trifluoromethyl analogs show 10-fold higher kinase inhibition than ethoxy derivatives due to enhanced hydrophobic interactions .

What experimental approaches resolve contradictions in reported biological activities?

Advanced
Discrepancies may arise from:

  • Cell Line Variability : Use isogenic cell lines (e.g., wild-type vs. mutant KRAS) to isolate compound effects.
  • Assay Conditions : Standardize serum concentration (e.g., 10% FBS) and incubation time (72 h) .
  • Orthogonal Validation : Confirm apoptosis via Annexin V/PI flow cytometry if MTT assays conflict .

Case Study : Inconsistent IC50 values for PC3 cells were resolved by controlling passage number (<20) and DMSO concentration (<0.1%) .

How can computational modeling predict target interactions?

Q. Advanced

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns to identify critical residues (e.g., Lys123 in kinase ATP pockets) .
  • QSAR Models : Correlate logP with cellular permeability; optimal logP = 2.5–3.5 enhances bioavailability .
  • Free Energy Perturbation (FEP) : Quantifies substituent effects on binding (e.g., ethoxy vs. morpholine) .

What are the challenges in scaling up synthesis, and how are they addressed?

Q. Advanced

  • Exothermic Reactions : Use continuous flow reactors for heat dissipation (e.g., 120°C reactions in n-butanol) .
  • Purification : Switch from batch chromatography to simulated moving bed (SMB) systems for higher throughput.
  • Process Optimization : Replace DMF with ethanol/water mixtures to facilitate crystallization .

Yield Improvement : Transitioning to microwave reactors increased cyclization yields from 22% to 35% .

How is selectivity for target proteins optimized?

Q. Advanced

Kinase Profiling : Screen against 100+ kinases to identify off-targets .

Structural Modifications :

  • Introduce tert-butyl groups to sterically block off-target binding .
  • Replace ethoxy with polar groups (e.g., morpholine) to enhance hydrogen bonding .

In Vivo Studies : Pharmacokinetic profiling in rodents identifies metabolites causing off-target effects.

Example : A morpholine-substituted analog showed 90% selectivity for DPP4 over DPP8/9 .

What are key considerations in designing in vitro anticancer assays?

Q. Basic

  • Cell Lines : Include diverse models (e.g., PC3, MCF-7, A549) and normal fibroblasts (e.g., NIH/3T3) .
  • Controls : Use doxorubicin (positive) and vehicle (negative).
  • Endpoint Assays : MTT for viability, clonogenic for long-term survival, and caspase-3 activation for apoptosis .

Advanced : Combine 3D spheroid models with hypoxia (1% O2) to mimic tumor microenvironments .

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